molecular formula C9H6FN3O B11772472 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde CAS No. 51306-43-5

2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B11772472
CAS No.: 51306-43-5
M. Wt: 191.16 g/mol
InChI Key: UPJVKVVMDCKGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of a fluorophenyl group and an aldehyde functional group in this compound makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 2-fluorophenyl azide and propargyl aldehyde are commonly used as starting materials.

    Cycloaddition Reaction: The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is typically heated to around 80-100°C for several hours to ensure complete conversion.

    Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in a polar solvent like ethanol.

Major Products Formed

    Oxidation: 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the development of bioactive molecules and enzyme inhibitors.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbaldehyde
  • 2-(2-Bromophenyl)-2H-1,2,3-triazole-4-carbaldehyde
  • 2-(2-Methylphenyl)-2H-1,2,3-triazole-4-carbaldehyde

Uniqueness

2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets. This makes it a valuable compound for drug discovery and development.

Properties

51306-43-5

Molecular Formula

C9H6FN3O

Molecular Weight

191.16 g/mol

IUPAC Name

2-(2-fluorophenyl)triazole-4-carbaldehyde

InChI

InChI=1S/C9H6FN3O/c10-8-3-1-2-4-9(8)13-11-5-7(6-14)12-13/h1-6H

InChI Key

UPJVKVVMDCKGQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2N=CC(=N2)C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.